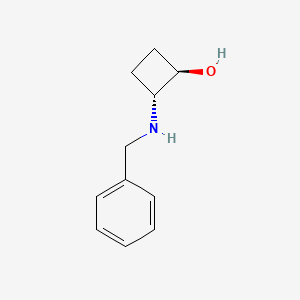![molecular formula C11H15ClFN B1484742 3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride CAS No. 2097978-62-4](/img/structure/B1484742.png)
3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride
Descripción general
Descripción
3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN and a molecular weight of 215.69 g/mol. It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 215.69 g/mol. The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antibacterial Agents
A study by Frigola et al. (1995) on azetidinylquinolones, which are related to the structure of 3-Fluoro-3-[(2-methylphenyl)methyl]azetidine, demonstrated their synthesis and the effect of chirality on antibacterial activity. The research found that specific stereochemistry configurations enhanced in vitro activity and oral efficacy, highlighting the potential of these compounds as antibacterial agents (Frigola et al., 1995).
Antiviral Activity
Heterocyclic rimantadine analogues, including 2-(1-adamantyl)-2-methyl-azetidines, were synthesized and evaluated for their antiviral activity against influenza A. The research indicated that these compounds exhibited significant potency, with some being markedly more effective than existing treatments (Zoidis et al., 2003).
Pharmacokinetic Properties
A novel neurokinin-1 receptor antagonist with azetidine components showed promising pharmacokinetic properties for both intravenous and oral clinical administration. This study underscores the importance of structural modification in enhancing the solubility and efficacy of pharmaceutical compounds (Harrison et al., 2001).
Synthesis and Chemical Properties
The synthesis and characterization of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, related to the compound of interest, was described, providing insights into methodological approaches to produce azetidine derivatives with potential biological applications (Zhang Zhi-bao, 2011).
Antimicrobial and Anticancer Properties
Research on fluoroquinolones with azetidine-3-carbonyl-N-methyl-hydrazino derivatives demonstrated their in vitro antimicrobial and anti-proliferative activities, highlighting the therapeutic potential of these compounds against both bacterial infections and cancer cell lines (Rajulu et al., 2014).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-fluoro-3-[(2-methylphenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-9-4-2-3-5-10(9)6-11(12)7-13-8-11;/h2-5,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVARNSGVKYBUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



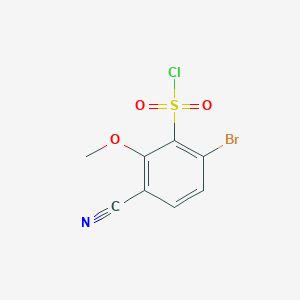


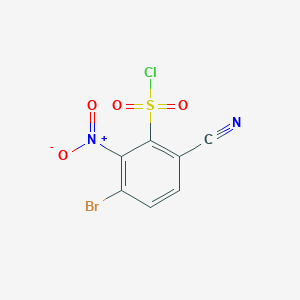
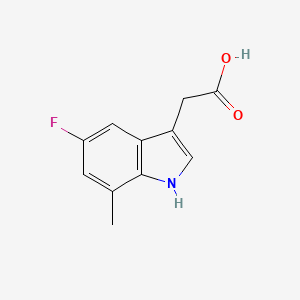
![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)
![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)

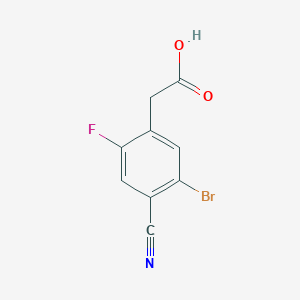
![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)
